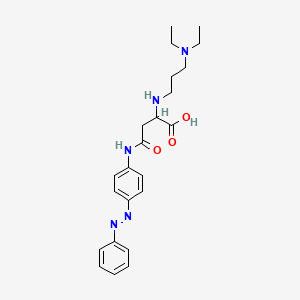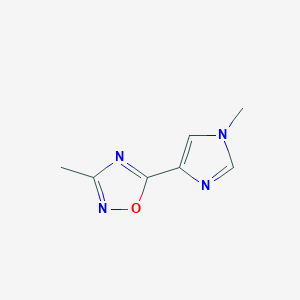![molecular formula C12H11NOS B2831938 [3-[(Pyridin-4-yl)thio]phenyl]methanol CAS No. 811801-42-0](/img/structure/B2831938.png)
[3-[(Pyridin-4-yl)thio]phenyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[3-[(Pyridin-4-yl)thio]phenyl]methanol” is a chemical compound with the molecular formula C12H11NO . It is also known by other names such as “3-pyrid-4-ylphenyl methanol”, “3-pyridin-4-yl phenyl methanol”, “3-pyridin-4-yl benzyl alcohol”, and “benzenemethanol,3-4-pyridinyl” among others .
Molecular Structure Analysis
The molecular structure of “[3-[(Pyridin-4-yl)thio]phenyl]methanol” consists of a pyridine ring attached to a phenyl group through a sulfur atom and a methanol group .Physical And Chemical Properties Analysis
“[3-[(Pyridin-4-yl)thio]phenyl]methanol” has a molecular weight of 185.23 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved resources.Wissenschaftliche Forschungsanwendungen
Metal-Free Reduction of Nitro Aromatic Compounds : (Giomi, Alfini, & Brandi, 2011) demonstrated that (2-pyridyl)phenyl methanol acts as a hydrogen donor in the reduction of nitro aromatic and heteroaromatic compounds. This process aids in the formation of β-amino esters through a domino process involving reduction and conjugate addition.
Enhancement in Polymer Solar Cells : (Zhou et al., 2013) found that methanol treatment of polymer solar cells leads to a significant efficiency enhancement. This improvement is seen in various aspects like built-in voltage, charge transport property, and reduced charge recombination.
Synthesis and Antimicrobial Activity : (Kumar et al., 2012) synthesized a series of compounds including (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones, which demonstrated good antimicrobial activity. This showcases its potential in developing new antimicrobial agents.
Density Functional Theory (DFT) Study : (Trivedi, 2017) conducted a DFT study on similar compounds to understand their active sites and molecular properties. This theoretical study aids in understanding the electronic structure and reactivity of such molecules.
Lipid Dynamics in Biological and Synthetic Membranes : (Nguyen et al., 2019) explored the impact of methanol on lipid dynamics, which is crucial for studying transmembrane proteins/peptides. Methanol influences lipid transfer and flip-flop kinetics, affecting bilayer composition and stability.
Mixed-Ligand Lanthanide Complexes : (Khan, Saxena, & Iftikhar, 1997) studied the interaction of trivalent lanthanide thiocyanates, revealing the formation of complexes in methanol. This research is significant in the field of coordination chemistry and material science.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as pyrazole-bearing compounds, have shown potent antileishmanial and antimalarial activities . These compounds interact with targets like Leishmania aethiopica and Plasmodium berghei .
Mode of Action
For instance, pyrazole-bearing compounds have demonstrated inhibitory effects against Leishmania aethiopica and Plasmodium berghei .
Biochemical Pathways
Related compounds have been shown to affect various biochemical pathways involved in the life cycle of parasites like leishmania and plasmodium .
Pharmacokinetics
The compound’s predicted properties, such as its boiling point of 4272±250 °C and density of 1239±006 g/cm3 , may influence its bioavailability and pharmacokinetics.
Result of Action
Related compounds have shown to inhibit the growth of leishmania aethiopica and plasmodium berghei .
Eigenschaften
IUPAC Name |
(3-pyridin-4-ylsulfanylphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS/c14-9-10-2-1-3-12(8-10)15-11-4-6-13-7-5-11/h1-8,14H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLHUKMWPNMFAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SC2=CC=NC=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
811801-42-0 |
Source


|
| Record name | [3-(pyridin-4-ylsulfanyl)phenyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(4-Amino-furazan-3-yl)-5-methyl-1H-[1,2,3]triazol-4-yl]-ethanone](/img/structure/B2831858.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acrylamide](/img/structure/B2831859.png)
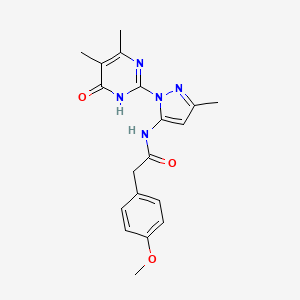
![4-butyl-1-(3-(4-(4-chlorophenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2831861.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2831862.png)
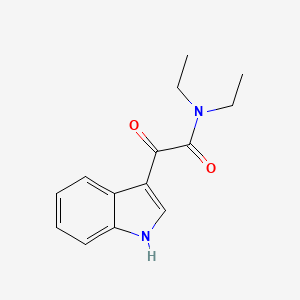
![5-(trifluoromethyl)-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2831868.png)
![(E)-3-(2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(morpholine-4-carbonyl)acrylonitrile](/img/structure/B2831869.png)
![4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]-2,5-dimethylbenzene-1-sulfonyl chloride](/img/structure/B2831871.png)
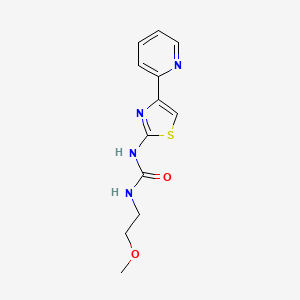
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2831874.png)
![5-(4-chlorophenyl)-3-(4-methoxyphenyl)-1-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B2831876.png)
